(1S)-1-[1,2,4]triazolo[4,3-a]pyridin-3-ylethanamine
Description
Properties
IUPAC Name |
(1S)-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4/c1-6(9)8-11-10-7-4-2-3-5-12(7)8/h2-6H,9H2,1H3/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQWYAIRHWCMQNP-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NN=C2N1C=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=NN=C2N1C=CC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
One-Pot Cyclocondensation of 2-Hydrazinylpyridines
A foundational method involves reacting 2-hydrazinylpyridine derivatives with aldehydes or ketones under mild conditions. For example, Kumar et al. demonstrated that 2-hydrazinylpyridine and aromatic aldehydes undergo cyclization at room temperature to form triazolopyridines. While this method primarily yields 3-aryl/alkyl-substituted derivatives, it highlights the feasibility of using α-functionalized aldehydes to introduce side chains. Adapting this approach, an aldehyde bearing a protected amine group (e.g., NHBoc-CHO ) could theoretically yield intermediates for subsequent deprotection to generate the ethanamine moiety.
Dehydrative Cyclization of Hydrazides
Patent literature describes the synthesis of triazolopyridines via dehydration of hydrazide intermediates. For instance, HYDZ (a hydrazide precursor) undergoes cyclization using thiophosphetane or phosphorus(V) dehydrating agents (e.g., POCl₃) to form the triazole ring. Applying this strategy, a hydrazide intermediate containing an ethylamine side chain could be cyclized to yield the target compound. Critical parameters include:
-
Reagent choice : Thiophosphetanes enable milder conditions (room temperature) compared to traditional POCl₃.
-
Base selection : Triethylamine or DMAP facilitates proton scavenging, improving yields.
Introduction of the Chiral Ethanamine Side Chain
Asymmetric Alkylation of Triazolopyridine Intermediates
A stereospecific route involves alkylating the triazolopyridine core with a chiral ethylating agent. The patent AU2014302595A1 details the alkylation of NAPH (3-(2-methoxyethoxy)-1,6-naphthyridin-5(6H)-one) with (S)-2-halopropionic acid derivatives to install chiral centers. By analogy, treating a triazolopyridine precursor with (S)-2-bromopropionamide followed by Hofmann degradation could yield the desired (1S)-ethanamine derivative. Key considerations include:
Reductive Amination of Ketone Precursors
An alternative pathway employs reductive amination of a 3-acetyl-triazolopyridine intermediate. Reaction with ammonium acetate and sodium cyanoborohydride in methanol reduces the ketone to an amine while retaining chirality. This method, though unreported for the target compound, is widely used in heterocyclic chemistry for analogous structures.
Stereochemical Control and Resolution
Chiral Auxiliary-Mediated Synthesis
The (1S) configuration can be enforced using chiral auxiliaries during cyclization. For example, (S)-1-phenylethylamine has been employed in asymmetric syntheses of triazolopyridines to induce enantiomeric excess. After cyclization, hydrogenolysis removes the auxiliary, yielding the free amine.
Enzymatic Resolution
Racemic mixtures of the ethanamine derivative can be resolved using lipases or acylases. Candida antarctica lipase B selectively acylates the (R)-enantiomer, leaving the (S)-form intact for isolation. While this method requires additional steps, it offers high enantiomeric excess (>98%).
Process Optimization and Scalability
Solvent and Temperature Effects
Chemical Reactions Analysis
Types of Reactions
(1S)-1-[1,2,4]triazolo[4,3-a]pyridin-3-ylethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triazole or pyridine rings, often using halogenated derivatives as intermediates.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines or alcohols.
Scientific Research Applications
(1S)-1-[1,2,4]triazolo[4,3-a]pyridin-3-ylethanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties
Industry: Utilized in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism by which (1S)-1-[1,2,4]triazolo[4,3-a]pyridin-3-ylethanamine exerts its effects involves interactions with various molecular targets. The triazole ring can form hydrogen bonds and dipole interactions with biological receptors, influencing their activity. This compound may inhibit enzymes or modulate receptor functions, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Below is a comparative analysis of structurally related triazolo-fused heterocycles, emphasizing differences in core structure, substituents, and properties.
Key Differences and Implications
Core Heterocycle Variations: The target compound’s pyridine-triazole fusion contrasts with pyridazine (e.g., ) or benzodiazepine () cores. Positional Isomerism: The ethylamine substituent’s position (3-yl in the target vs. 2-yl in ) alters electronic distribution and steric interactions, which may influence receptor selectivity .
Salt Forms: The hydrochloride salt in improves aqueous solubility, a key consideration for drug bioavailability .
Triazolopyridazines () with phenyl substituents may prioritize kinase inhibition due to planar aromatic systems, contrasting with the pyridine-based target’s versatility .
Biological Activity
(1S)-1-[1,2,4]triazolo[4,3-a]pyridin-3-ylethanamine is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound belongs to the triazolo[4,3-a]pyridine family, characterized by a triazole ring fused to a pyridine structure. Its molecular formula is with a molecular weight of approximately 178.19 g/mol. The structural formula can be represented as follows:
Research indicates that this compound may act through several mechanisms:
- Inhibition of Enzymatic Activity : It has been shown to inhibit indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme involved in tryptophan metabolism and immune regulation. This inhibition can enhance immune responses against tumors .
- Interaction with Receptors : The compound may interact with various receptors in the central nervous system (CNS), influencing neurotransmitter systems and potentially exhibiting anxiolytic or antidepressant effects.
Anticancer Activity
Several studies have highlighted the anticancer potential of this compound:
- Cell Viability Assays : In vitro studies using melanoma-derived A375 cell lines demonstrated that compounds derived from the triazolo[4,3-a]pyridine scaffold exhibited significant cytotoxicity. The most potent derivatives showed IC50 values as low as 0.016 µM against IDO1 .
| Compound | IC50 (µM) | Cell Viability (%) at 10 µM |
|---|---|---|
| VS13 | 0.016 | 39 ± 4 |
| VS9 | 2.6 | 35 ± 6 |
- Mechanistic Studies : The mechanism involves the coordination of the triazole nitrogen with heme iron in IDO1, leading to reduced production of L-kynurenine from L-tryptophan .
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties have shown that derivatives of this compound exhibit activity against various bacterial strains. Further studies are needed to quantify these effects and elucidate specific mechanisms.
Study on IDO1 Inhibition
A notable study focused on the development of IDO1 inhibitors based on the triazolo[4,3-a]pyridine scaffold. The researchers conducted a structure-based virtual screening which led to the identification of several potent compounds with low nanomolar activity against IDO1. These compounds were evaluated for their ability to reduce L-kynurenine levels in treated cell lines:
- Experimental Design : A375 cells were treated with various concentrations of synthesized compounds for 48 hours.
- Results : Compounds exhibited varying degrees of inhibition with some achieving significant reductions in L-kynurenine levels compared to untreated controls.
Q & A
Q. What are the common synthetic routes for (1S)-1-[1,2,4]triazolo[4,3-a]pyridin-3-ylethanamine?
Methodological Answer: The compound is synthesized via 5-exo-dig cyclization (a key step in triazolo-pyridine scaffold formation). For example:
- Stepwise cyclization of ketenimine intermediates (e.g., Scheme 6 in ):
- Reactants: K₂CO₃ in CH₃CN at room temperature.
- Mechanism: Intramolecular cyclization of imine tautomers to form the triazolo-pyridine core.
- Alternative routes include functionalizing pre-formed triazolo-pyridines with ethanamine groups via nucleophilic substitution or reductive amination .
Q. Table 1: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Cyclization | K₂CO₃, CH₃CN, rt | 65–78 | |
| Phosphonylation | Phosphonates, K₂CO₃ | 72 |
Q. How is the structural integrity of this compound validated?
Methodological Answer:
Q. What preliminary biological activities are reported for triazolo-pyridine derivatives?
Methodological Answer:
- Vasopressin antagonism : Derivatives (e.g., EP Patent ) show binding affinity to neuropsychiatric disorder targets (IC₅₀ < 100 nM).
- Antimicrobial screening : Triazolo-pyridines with substituents like Cl or OCH₃ exhibit MIC values of 2–8 µg/mL against S. aureus .
Advanced Research Questions
Q. How do computational models aid in optimizing this compound’s bioactivity?
Methodological Answer:
Q. Table 2: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| LogP | 1.9 (predicted) | |
| Molecular Weight | 135.12 g/mol | |
| Hydrogen Bond Acceptors | 3 |
Q. How can contradictory pharmacological data between in vitro and in vivo studies be resolved?
Methodological Answer:
- Orthogonal assays : Validate receptor binding (radioligand assays) vs. functional cAMP assays .
- Metabolic stability : Use liver microsomes to assess CYP450-mediated degradation (e.g., t₁/₂ > 30 min indicates suitability for CNS targets) .
- Impurity profiling : HPLC-MS detects byproducts (e.g., Reference Standards in ) that may interfere with activity.
Q. What strategies mitigate synthetic challenges in chiral purity?
Methodological Answer:
Q. How are stability and storage conditions optimized for this compound?
Methodological Answer:
Q. What advanced spectroscopic techniques resolve tautomeric ambiguities in the triazolo-pyridine core?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
